![molecular formula C9H9ClN2 B14039504 3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14039504.png)
3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that contains both nitrogen and chlorine atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine typically involves multi-step reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 3-methylimidazo[1,2-a]pyridine.
Chloromethylation: The 3-methyl group is chloromethylated using formaldehyde and hydrochloric acid under acidic conditions.
Purification: The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidized Products: Oxidation can lead to the formation of imidazo[1,2-a]pyridine N-oxides.
Reduced Products: Reduction can yield partially or fully reduced imidazo[1,2-a]pyridine derivatives.
科学研究应用
3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antibacterial, or anticancer properties.
Materials Science: The compound is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
作用机制
The mechanism by which 3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine exerts its effects depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: The compound can interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)pyridine: Another chloromethylated pyridine derivative with similar reactivity.
8-Methylimidazo[1,2-a]pyridine: Lacks the chloromethyl group but shares the core imidazo[1,2-a]pyridine structure.
Uniqueness
3-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and potential for diverse chemical modifications.
属性
分子式 |
C9H9ClN2 |
|---|---|
分子量 |
180.63 g/mol |
IUPAC 名称 |
3-(chloromethyl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9ClN2/c1-7-3-2-4-12-8(5-10)6-11-9(7)12/h2-4,6H,5H2,1H3 |
InChI 键 |
CQHJFYKVBUAKNZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CN2C1=NC=C2CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



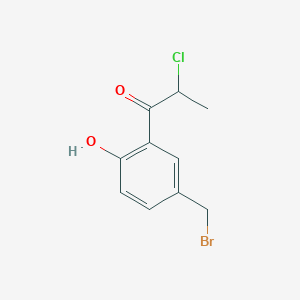
![Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14039441.png)
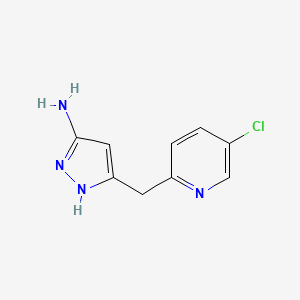
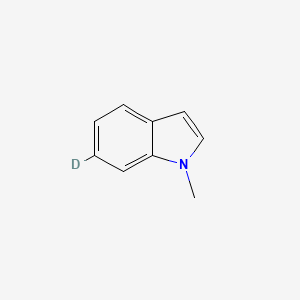
![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B14039449.png)

![1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one](/img/structure/B14039460.png)

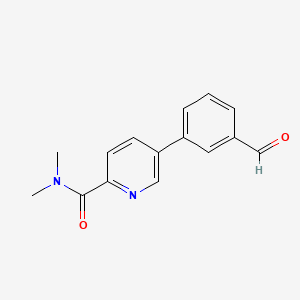

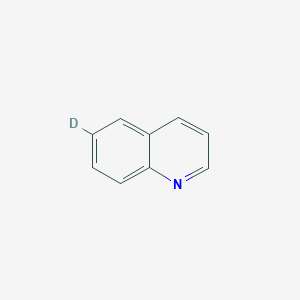
![Pyrrolo[2,3-f]indole](/img/structure/B14039485.png)

